2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
Description
The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide features a cyclopenta[d]pyrimidin-2-one core substituted at position 1 with a furan-2-ylmethyl group and at position 4 with a sulfanyl-acetamide moiety bearing a 3-nitrophenyl substituent.
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-18(21-13-4-1-5-14(10-13)24(27)28)12-30-19-16-7-2-8-17(16)23(20(26)22-19)11-15-6-3-9-29-15/h1,3-6,9-10H,2,7-8,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFRLKBSNFLXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group. The final steps involve the addition of the sulfanyl and nitrophenylacetamide groups under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the nitrophenyl group can yield aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The furan and pyrimidine groups may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could also play a role in the compound’s bioactivity by participating in redox reactions or binding to specific proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities
The compound shares key structural motifs with several analogs:
- Core heterocycle: The cyclopenta[d]pyrimidinone core is analogous to thieno[2,3-d]pyrimidinones (e.g., 4m in and ZINC2886850 in ), which are known for antimicrobial and kinase-inhibitory activities .
- Substituents: The furan-2-ylmethyl group is structurally similar to the 5-methylfuran substituent in ZINC2886850 (), which may enhance lipophilicity and bioavailability .
Physicochemical Properties
The 3-nitrophenyl group in the target compound likely increases polarity compared to VM-6 ’s trifluoromethyl group, which enhances metabolic stability . The furan moiety may improve solubility over purely aromatic analogs .
Q & A
Q. What are the standard synthetic routes for preparing this compound with high purity?
The synthesis typically involves multi-step protocols, including cyclization of the pyrimidine core, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Key steps include:
- Cyclopenta[d]pyrimidine core formation : Use furan-2-ylmethylamine in a condensation reaction with diketone intermediates under reflux conditions (ethanol/toluene, 80–100°C) .
- Sulfanyl group introduction : React the 4-chloro intermediate with thioglycolic acid derivatives in the presence of triethylamine as a base .
- Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfanyl-acetate moiety to the 3-nitrophenylamine group . Purity (>95%) is ensured via recrystallization (ethanol/water) and HPLC monitoring (C18 column, acetonitrile/water gradient) .
Q. How can structural integrity be confirmed post-synthesis?
Use a combination of:
- 1H/13C NMR : Verify furan methyl proton integration (~δ 4.5 ppm) and cyclopenta[d]pyrimidine carbonyl signals (δ 165–170 ppm). Compare with computed spectra from PubChem analogs .
- IR spectroscopy : Confirm sulfanyl (C-S stretch ~650 cm⁻¹) and amide carbonyl (1650–1680 cm⁻¹) groups .
- HPLC-MS : Monitor molecular ion peaks (e.g., [M+H]+) and assess purity .
Q. What solvent systems are optimal for studying its stability?
Stability screening should include:
- Aqueous buffers (pH 2–9, 37°C) to assess hydrolytic degradation.
- DMSO or DMF stock solutions (stored at –20°C) for long-term storage, with periodic NMR checks for decomposition .
- Light exposure tests : Monitor UV-vis spectra (200–400 nm) under ambient and UV light to detect photolytic byproducts .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Address discrepancies by:
- Standardized assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain variability .
- Structural analogs comparison : Cross-reference activity trends with compounds like N-(3-nitrophenyl) analogs (e.g., furan vs. phenyl substitutions) .
Q. What strategies optimize regioselective functionalization of the cyclopenta[d]pyrimidine core?
- Protecting groups : Temporarily block the 2-oxo group with tert-butyldimethylsilyl (TBDMS) to direct sulfanyl substitution to the 4-position .
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions at the furan methyl position without disrupting the pyrimidine ring .
- Computational modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices for electrophilic/nucleophilic regions) .
Q. How to design experiments assessing its interaction with kinase targets?
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2) at 1–100 μM compound concentrations .
- Molecular docking : Align the compound’s structure (from crystallography or PubChem data ) with kinase ATP-binding pockets (PDB: 1M17).
- Resistance profiling : Test against mutant kinases (e.g., T790M EGFR) to evaluate selectivity .
Data Analysis & Methodological Gaps
Q. How to address inconsistent NMR spectral assignments?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, particularly for cyclopenta[d]pyrimidine protons .
- Dynamic NMR : Conduct variable-temperature experiments to detect conformational changes (e.g., furan ring puckering) .
- Reference databases : Cross-check with Cambridge Structural Database entries (e.g., CCDC 1456325 ).
Q. What computational methods predict its metabolic pathways?
- In silico tools : Use GLORYx for phase I/II metabolism prediction, focusing on sulfanyl oxidation and nitro group reduction .
- MD simulations : Model liver microsomal environments (CHARMM force field) to estimate CYP450 binding affinities .
Notes for Further Research
- Unresolved challenges : Limited crystallographic data for the cyclopenta[d]pyrimidine core (see for analogous structures).
- Priority studies : Investigate in vivo pharmacokinetics using radiolabeled compounds (14C-tracing) and toxicity profiling in zebrafish models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
